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Compound of Interest

Compound Name: Methyl 3-bromo-2-methylbenzoate

Cat. No.: B137484

A comprehensive spectroscopic and methodological guide to Methyl 3-bromo-2-
methylbenzoate, tailored for researchers, scientists, and professionals in drug development.
This document provides an in-depth analysis of its spectroscopic data, including Nuclear
Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS),
alongside detailed experimental protocols.

Spectroscopic Data Analysis

The spectroscopic data for Methyl 3-bromo-2-methylbenzoate provides a detailed fingerprint
of its molecular structure. The following tables summarize the key quantitative data obtained
from *H NMR, 13C NMR, IR, and Mass Spectrometry.

'H NMR Spectroscopic Data

Solvent: CDCIs Frequency: 300 MHz

© 2025 BenchChem. All rights reserved. 1/7 Tech Support


https://www.benchchem.com/product/b137484?utm_src=pdf-interest
https://www.benchchem.com/product/b137484?utm_src=pdf-body
https://www.benchchem.com/product/b137484?utm_src=pdf-body
https://www.benchchem.com/product/b137484?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b137484?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Chemical Shift . Coupling . .
Multiplicity Constant (J) Integration Assighment
(3) ppm o,
7.64 d 7.8 1H Aromatic H
7.60 d 7.8 1H Aromatic H
7.00 t 7.8 1H Aromatic H
3.98 S - 3H -OCHs
2.55 S - 3H Ar-CHs
d: doublet, t: triplet, s: singlet
13C NMR Spectroscopic Data
Solvent: CDCIs Frequency: 75 MHz
Chemical Shift (6) ppm Assignment
167.8 C=0 (ester)
138.7 Aromatic C
135.9 Aromatic C
132.6 Aromatic C
129.1 Aromatic C
127.1 Aromatic C
126.9 Aromatic C
52.2 -OCHs
20.6 Ar-CHs

Infrared (IR) Spectroscopy Data

Method: Film
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Wavenumber (cm~?) Assignment

2997, 2951 C-H stretch (aliphatic)

1725 C=0 stretch (ester)

1434 C-H bend (methyl)

1285, 1255 C-O stretch (ester)

1096, 1010 C-H in-plane bend (aromatic)
753 C-H out-of-plane bend (aromatic)

Mass Spectrometry (MS) Data

Method: Electron lonization (EI)

mlz Relative Intensity (%) Assignment
230 19 [M]* (with 81Br)
228 19 [M]* (with 7°Br)
89 78 Fragment

63 100 Fragment

Experimental Protocols

The following sections detail the methodologies for obtaining the spectroscopic data presented
above.

Synthesis of Methyl 3-bromo-2-methylbenzoate

To a solution of 3-bromo-2-methylbenzoic acid (2.15 g, 10 mmol) in methanol (20 mL) at room
temperature, concentrated sulfuric acid (0.5 mL) was added while stirring. The mixture was
then heated under reflux for 12 hours. A portion of the methanol was removed under reduced
pressure. The remaining residue was diluted with diethyl ether (150 mL) and washed
sequentially with a saturated solution of sodium bicarbonate (2 x 10 mL), water (2 x 10 mL),
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and brine (2 x 10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and
concentrated to yield the final product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 5-10 mg of Methyl 3-bromo-2-methylbenzoate was dissolved in approximately
0.5-0.7 mL of deuterated chloroform (CDCIs). The solution was then filtered into a clean NMR
tube. *H and 3C NMR spectra were recorded on a 300 MHz spectrometer.[1] For *H NMR, the
chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard. For 13C NMR, the spectrum was obtained with *H decoupling.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum was obtained using the thin solid film method.[4] A small amount of the oily
product, Methyl 3-bromo-2-methylbenzoate, was placed directly onto a salt plate (KBr or
NaCl).[1] A second plate was placed on top to create a thin film. The spectrum was recorded
using a Fourier Transform Infrared (FT-IR) spectrometer.[4] The data is presented in
wavenumbers (cm~1).[1]

Mass Spectrometry (MS)

The mass spectrum was acquired using an Electron lonization (EI) source.[1] The sample was
introduced into the mass spectrometer, where it was bombarded with high-energy electrons.
This process caused the molecule to ionize and fragment. The resulting ions were then
separated based on their mass-to-charge ratio (m/z) and detected.[5]

Visualizations

The following diagrams illustrate the workflow of the spectroscopic analysis and the logical
relationship of the data interpretation.
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Synthesis

3-bromo-2-methylbenzoic acid
Esterification
(MeOH, H2S0a4, reflux)
Workup & Purification

Methyl 3-bromo-2-methylbenzoate

Spectroscopic Analysis

NMR Spectroscopy
(H, 13C) IR Spectroscopy Mass Spectrometry
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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